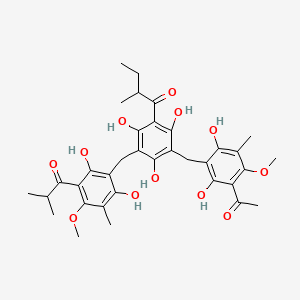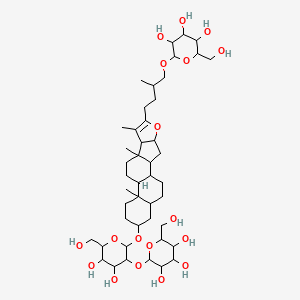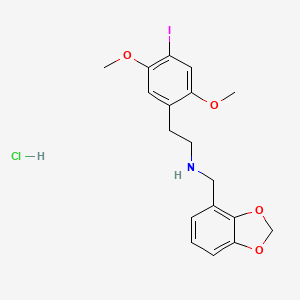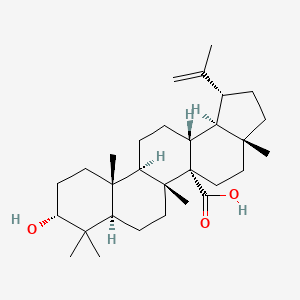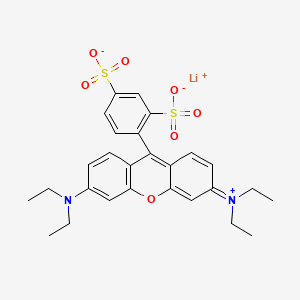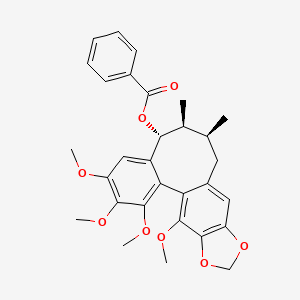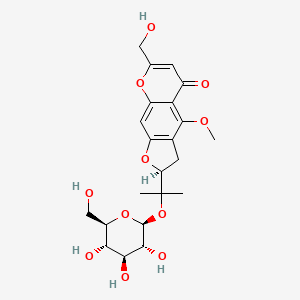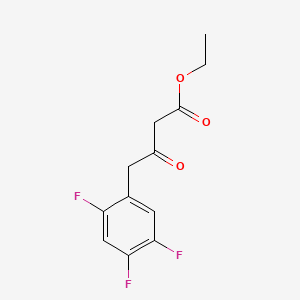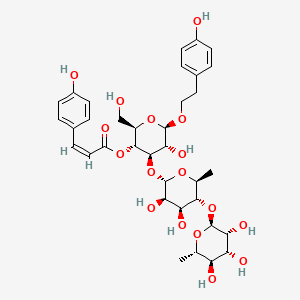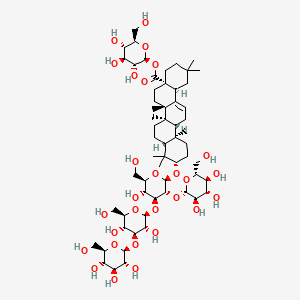![molecular formula C39H62O14 B591401 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 128502-94-3](/img/structure/B591401.png)
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a useful research compound. Its molecular formula is C39H62O14 and its molecular weight is 754.911. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Cancer Research
Scientific Field
Oncology
Application Summary
This compound has been studied for its potential in cancer treatment, particularly in inducing autophagic cell death in non-small cell lung cancer (NSCLC) cells . Autophagy is a cellular process that can lead to cell death, and targeting this pathway is a promising strategy in cancer therapy.
Methods of Application
Researchers have applied the compound to A549 and NCI-H358 human NSCLC cells to observe its effects on cell proliferation and autophagy induction . The concentration and time-dependent effects were measured, and apoptosis characterization was performed to determine the type of cell death induced.
Results
The compound inhibited NSCLC cell proliferation and upregulated the expression of LC3-II and Beclin-1 proteins, markers of autophagy . It also activated the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is crucial for autophagic cell death .
Application in Anti-inflammatory Research
Scientific Field
Immunology
Application Summary
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside has been synthesized and evaluated for its anti-inflammatory activity . The presence of α-L-rhamnose is known to modulate the anti-cancer activity of secondary metabolites, which includes anti-inflammatory properties.
Methods of Application
The compound was synthesized and tested in vitro for its ability to inhibit NO overproduction in LPS-stimulated macrophages, which is a hallmark of inflammation .
Results
Rhamnose-containing ursolic and betulinic acid saponins, which include this compound, potently inhibited NO overproduction, indicating significant anti-inflammatory activity .
Application in Pharmacokinetics
Scientific Field
Pharmacology
Application Summary
The pharmacokinetic properties of this compound are of interest due to its potential therapeutic applications. Modifications to the compound’s structure could improve its bioavailability and solubility, enhancing its medicinal potential.
Methods of Application
Research has focused on modifying the compound to increase its absorption and solubility, utilizing the presence of hydroxyl and carboxylic acid groups for the addition of polar substituents .
Results
The modifications have led to improved aqueous solubility and cytotoxic activities, suggesting enhanced pharmacokinetic properties .
Application in Steroid Glycoside Research
Scientific Field
Biochemistry
Application Summary
As a steroid glycoside, Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside contributes to the understanding of the structure and function of these compounds, which have various biological activities.
Methods of Application
The compound’s structure has been analyzed and included in spectroscopic data collections to aid in the identification and study of similar steroid glycosides .
Results
The inclusion of this compound in reference works allows for easier comparison and study of related compounds, facilitating further research in the field .
Application in Natural Product Synthesis
Scientific Field
Organic Chemistry
Application Summary
The synthesis of this compound from natural sources is an important aspect of its study, as it allows for the exploration of its biological activities and potential therapeutic uses.
Methods of Application
The compound has been isolated and synthesized from natural sources, such as the flowers of Dioscorea bulbifera L. var. sativa, and its structure has been elucidated through various analytical techniques .
Results
The successful synthesis and structural elucidation of the compound provide a foundation for further investigation into its biological activities and potential as a therapeutic agent .
Application in Triterpenoid Research
Scientific Field
Phytochemistry
Application Summary
Triterpenoids, like Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, are a class of chemical compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.
Methods of Application
The compound’s triterpenoid core has been modified to study its pharmacological activities and improve its biopharmaceutical development prospects .
Results
The presence of α-L-rhamnose moieties in the compound has been shown to positively modulate its anticancer activity, highlighting the therapeutic potential of triterpenoids .
This analysis provides a detailed look at the diverse applications of Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside in scientific research, showcasing its potential in various fields of study.
Application in Immunomodulation
Application Summary
This compound has been identified for its immunomodulatory properties, particularly against influenza A virus, which is a significant public health concern .
Methods of Application
The compound was tested for activity against influenza A virus in various treatments on MDCK cells. The virus titer and viral load targeting NP and M2 viral genes were determined using HA and qPCR, respectively .
Results
At a concentration of 150 μg/ml, the compound decreased the viral titer significantly in simultaneous treatment procedures. It also considerably affected the expression of cytokines, suggesting potential applications against other diseases, including infectious or autoimmune disorders .
Application in Antioxidant Research
Application Summary
The compound’s antioxidant properties have been explored, particularly its lifespan-extending effects in model organisms like Caenorhabditis elegans .
Methods of Application
The compound’s antioxidant activities were measured using DPPH radical scavenging and superoxide quenching activities. Its effect on lifespan extension under normal, thermal, and oxidative stress conditions was also studied .
Results
The compound demonstrated potent lifespan extension and enhanced survival rate under stress conditions. It was able to elevate superoxide dismutase (SOD) activity and reduce intracellular reactive oxygen species (ROS) levels in a dose-dependent manner .
Application in Neuroendocrine System Research
Scientific Field
Neurology
Application Summary
Research on plants from the genus Oxytropis, which contain similar compounds, has shown effects on the neuroendocrine system .
Methods of Application
Pharmacological research on these plants has been conducted to study their anti-tumor, antiseptic, anti-inflammatory, hemostasis, neuroendocrine system effects, and immune suppression activities .
Results
The studies have indicated that compounds from this genus, including Ophiogenin derivatives, have a variety of biological activities that can impact the neuroendocrine system .
These additional applications further illustrate the versatility of Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside in scientific research, with potential benefits spanning across various fields of health and medicine.
Application in Hepatoprotective Research
Scientific Field
Hepatology
Application Summary
The hepatoprotective activity of this compound has been explored, particularly its role in protecting the liver from damage caused by various stressors.
Methods of Application
The compound’s effects on cytokine modulation were studied, including its impact on tumor necrosis factor alpha and interleukin 10 at a concentration of 10 μM .
Results
The compound exhibited cytokine modulating activities, which might induce hepatoprotection in the acute-phase response by activating the signal transducer and activator of transcription 3 (STAT3) through cytokine modulation .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVATVOFRGGFO-IPRUERMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


